Cas no 667398-64-3 (2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr)

2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide
- 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
- 2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-7-OL HBR
- 2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol;hydrobromide
- 2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr
-
- MDL: MFCD12406266
- インチ: 1S/C10H13NO.BrH/c12-10-4-3-9-7-11-5-1-2-8(9)6-10;/h3-4,6,11-12H,1-2,5,7H2;1H
- InChIKey: VIZHLOZKANFOFO-UHFFFAOYSA-N
- ほほえんだ: Br[H].O([H])C1C([H])=C([H])C2C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])C=2C=1[H]
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 149
- トポロジー分子極性表面積: 32.299
2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T890405-25mg |
2,3,4,5-Tetrahydro-1h-Benzo[C]Azepin-7-Ol Hbr |
667398-64-3 | 25mg |
$ 230.00 | 2022-06-02 | ||
Alichem | A019104306-1g |
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide |
667398-64-3 | 95% | 1g |
$1096.20 | 2023-09-01 | |
Chemenu | CM523680-1g |
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide |
667398-64-3 | 97% | 1g |
$1026 | 2022-06-10 | |
abcr | AB479941-250mg |
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide; . |
667398-64-3 | 250mg |
€1142.90 | 2025-02-21 | ||
1PlusChem | 1P00IC3J-100mg |
1H-2-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide |
667398-64-3 | 95% | 100mg |
$493.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740282-1g |
2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol hydrobromide |
667398-64-3 | 98% | 1g |
¥10857.00 | 2024-05-04 | |
1PlusChem | 1P00IC3J-250mg |
1H-2-Benzazepin-7-ol, 2,3,4,5-tetrahydro-, hydrobromide |
667398-64-3 | 95% | 250mg |
$811.00 | 2024-04-22 | |
Crysdot LLC | CD11075970-1g |
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide |
667398-64-3 | 97% | 1g |
$1151 | 2024-07-18 | |
abcr | AB479941-250 mg |
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide; . |
667398-64-3 | 250mg |
€762.00 | 2023-06-15 | ||
TRC | T890405-5mg |
2,3,4,5-Tetrahydro-1h-Benzo[C]Azepin-7-Ol Hbr |
667398-64-3 | 5mg |
$ 70.00 | 2022-06-02 |
2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbrに関する追加情報
Introduction to 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr (CAS No. 667398-64-3)
2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr (CAS No. 667398-64-3) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azepines and is characterized by its unique chemical structure and potential biological activities. The hydrobromide salt form of this compound enhances its solubility and stability, making it a valuable candidate for various applications in drug development and clinical trials.
The molecular formula of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr is C11H14BrNO, with a molecular weight of approximately 260.14 g/mol. Its chemical structure consists of a benzene ring fused to an azepine ring, with a hydroxyl group at the 7-position and a bromine atom attached to the nitrogen atom. This specific arrangement of functional groups imparts unique pharmacological properties to the compound.
Recent studies have highlighted the potential therapeutic applications of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr. One notable area of research is its activity as an antidepressant. Preclinical studies have shown that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a novel treatment for mood disorders. The mechanism of action is believed to involve modulation of serotonin and norepinephrine levels in the brain, which are key neurotransmitters associated with mood regulation.
In addition to its antidepressant properties, 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr has also been investigated for its analgesic effects. Research indicates that this compound can effectively reduce pain sensitivity in various pain models, making it a promising candidate for the development of new analgesic drugs. The analgesic activity is thought to be mediated through interactions with opioid receptors and other pain-related pathways.
The safety profile of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr has been evaluated in several preclinical studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
The synthesis of 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr has been optimized using various synthetic routes. One common approach involves the cyclization of appropriately substituted benzylamine derivatives followed by hydrolysis and bromination steps. The choice of synthetic method can significantly impact the yield and purity of the final product, which are critical factors in pharmaceutical development.
In conclusion, 2,3,4,5-Tetrahydro-1H-Benzo[c]azepin-7-ol HBr (CAS No. 667398-64-3) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its use in drug development. As new findings emerge, this compound may play a significant role in advancing treatments for mood disorders and pain management.
667398-64-3 (2,3,4,5-Tetrahydro-1h-BenzoCAzepin-7-Ol Hbr) 関連製品
- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 2757955-52-3(tert-butyl N-2,4-dichloro-3-(hydroxymethyl)phenylcarbamate)
- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)
- 19844-27-0(1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione)
- 2228434-59-9(4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)
- 156423-98-2(N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE)
- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 90002-50-9(2-((2-Amino-4-bromophenyl)amino)ethanol)
